REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].C[O-].[Na+].[C:7]([O:13]C)(=O)[C:8]([O:10][CH3:11])=[O:9].P(=O)(O)(O)O>CO>[CH3:1][N:2]([CH3:3])[C:7](=[O:13])[C:8]([O:10][CH3:11])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
360 g
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
sodium methylate
|
Quantity
|
43.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
472 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring and at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
In a 1,000 mL reactor are added at 0° C.
|
Type
|
ADDITION
|
Details
|
To this mixture are added at 0-5° C. and within 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained
|
Type
|
CONCENTRATION
|
Details
|
The reaction medium is concentrated in vacuo (Pmax=200 mbars)
|
Type
|
CUSTOM
|
Details
|
for removing residual DMA and methanol
|
Type
|
CUSTOM
|
Details
|
The salts formed
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate is distilled in vacuo (Tbp=68-70° C., P<1 mbar) in order
|
Type
|
CUSTOM
|
Details
|
to recover the desired product (461 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |